molecular formula C22H18F3NO B2792823 1-[1,1'-Biphenyl]-4-yl-3-[4-(trifluoromethyl)anilino]-1-propanone CAS No. 883793-80-4

1-[1,1'-Biphenyl]-4-yl-3-[4-(trifluoromethyl)anilino]-1-propanone

Cat. No.: B2792823
CAS No.: 883793-80-4
M. Wt: 369.387
InChI Key: JKVQGYUGTFAVEJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[1,1’-Biphenyl]-4-yl-3-[4-(trifluoromethyl)anilino]-1-propanone is an organic compound that features a biphenyl group and a trifluoromethyl aniline moiety

Preparation Methods

Scientific Research Applications

Mechanism of Action

The mechanism of action of 1-[1,1’-Biphenyl]-4-yl-3-[4-(trifluoromethyl)anilino]-1-propanone involves its interaction with specific molecular targets and pathways. The biphenyl group and trifluoromethyl aniline moiety can interact with enzymes and proteins, affecting their function and activity . The compound may also influence cellular signaling pathways, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-[1,1’-Biphenyl]-4-yl-3-[4-(trifluoromethyl)anilino]-1-propanone is unique due to the presence of both the biphenyl group and the trifluoromethyl aniline moiety. This combination imparts distinct chemical and physical properties, making it valuable for various applications in research and industry .

Properties

IUPAC Name

1-(4-phenylphenyl)-3-[4-(trifluoromethyl)anilino]propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18F3NO/c23-22(24,25)19-10-12-20(13-11-19)26-15-14-21(27)18-8-6-17(7-9-18)16-4-2-1-3-5-16/h1-13,26H,14-15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JKVQGYUGTFAVEJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)CCNC3=CC=C(C=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18F3NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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